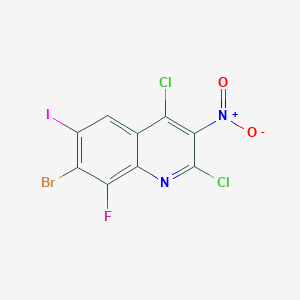
7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of multiple halogen atoms and a nitro group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline typically involves multi-step reactions starting from simpler quinoline derivatives. Common synthetic routes include:
Halogenation: Introduction of bromine, chlorine, fluorine, and iodine atoms into the quinoline ring through electrophilic aromatic substitution reactions.
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of halogen atoms with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms and a nitro group can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,4-dichloro-8-fluoroquinazoline
- 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline
- 7-Bromo-2,4-dichloro-8-fluoro-6-(3-furyl)quinazoline
Uniqueness
7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline is unique due to the combination of halogen atoms and a nitro group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9HBrCl2FIN2O2 |
|---|---|
Molecular Weight |
465.83 g/mol |
IUPAC Name |
7-bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline |
InChI |
InChI=1S/C9HBrCl2FIN2O2/c10-4-3(14)1-2-5(11)8(16(17)18)9(12)15-7(2)6(4)13/h1H |
InChI Key |
NHZGLBXXYFYDAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1I)Br)F)N=C(C(=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















